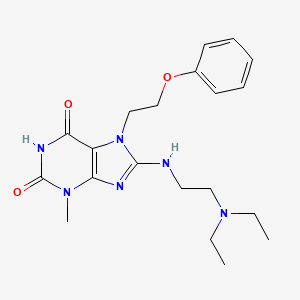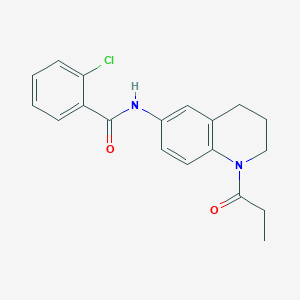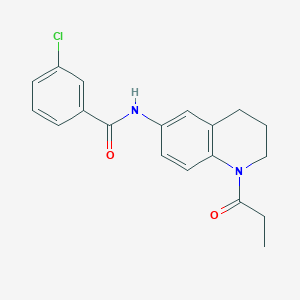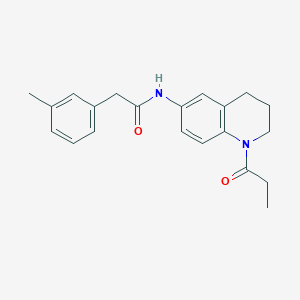![molecular formula C12H10N2O2S B6499835 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol CAS No. 848754-20-1](/img/structure/B6499835.png)
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol is a compound that belongs to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry. The unique structure of 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions. For instance, iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The presence of a catalytic amount of sodium ethoxide or potassium carbonate is essential for these reactions.
Industrial Production Methods
While specific industrial production methods for 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol involves its interaction with molecular targets such as protein kinases. These enzymes are responsible for transferring phosphate groups from ATP to specific amino acids in proteins, thereby regulating various cellular processes. By inhibiting these kinases, the compound can disrupt cell signaling pathways, leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol stands out due to its unique fused ring structure, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising results as a selective protein kinase inhibitor, making it a valuable candidate for further research in cancer treatment .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-5-6-17-12-11-10(13-7-14-12)8-3-1-2-4-9(8)16-11/h1-4,7,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJDCIINZLHZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)


![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)



![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6499839.png)
![2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6499843.png)
